5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
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Overview
Description
5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity .
Starting Materials: The synthesis begins with 5-fluorobenzene-1-sulfonamide.
Reaction with Prop-2-en-1-yl Halide: The sulfonamide is reacted with prop-2-en-1-yl halide (e.g., prop-2-en-1-yl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The fluoro group enhances the compound’s binding affinity and stability, while the prop-2-en-1-yloxy group provides additional interactions with the target .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxybenzenesulfonamide
- 5-Fluoro-2-ethoxybenzenesulfonamide
- 5-Fluoro-2-(prop-2-yn-1-yloxy)benzenesulfonamide
Uniqueness
5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to the presence of the prop-2-en-1-yloxy group, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
82020-75-5 |
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Molecular Formula |
C9H10FNO3S |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-fluoro-2-prop-2-enoxybenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h2-4,6H,1,5H2,(H2,11,12,13) |
InChI Key |
WJHFZIUTJNDDGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)F)S(=O)(=O)N |
Origin of Product |
United States |
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